CDK4/6 Kinase Inhibition: Nanomolar Potency and Subtype Selectivity Profile of Benzazepine-Derived Inhibitors
Benzazepine-derived kinase inhibitors incorporating the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine scaffold demonstrate potent inhibition of CDK4 and CDK6 with significant selectivity over CDK2. A representative compound (Shanghai Pharmaceuticals US10662186/US10988476) achieved CDK4 IC50 of 1.64 nM and CDK6 IC50 of 4.14 nM, while exhibiting 20.5-fold selectivity versus CDK2 (IC50 = 33.7 nM) [1]. This selectivity profile is structurally driven by the benzazepine core geometry and contrasts with non-benzazepine CDK4/6 inhibitors that may display different selectivity ratios.
| Evidence Dimension | CDK4 vs CDK6 vs CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CDK4: 1.64 nM; CDK6: 4.14 nM; CDK2: 33.7 nM |
| Comparator Or Baseline | CDK2 IC50 = 33.7 nM (same compound, cross-target comparison) |
| Quantified Difference | 20.5-fold selectivity for CDK4 over CDK2; 8.1-fold selectivity for CDK6 over CDK2 |
| Conditions | Recombinant human CDK4/cyclin D1, CDK6/cyclin D3, and CDK2/cyclin A kinase inhibition assays; 10 mM stock in DMSO diluted to 100 μM initial concentration |
Why This Matters
CDK4/6 selectivity over CDK2 is critical for minimizing off-target toxicity in therapeutic applications, directly impacting procurement decisions for oncology-focused medicinal chemistry programs.
- [1] BindingDB BDBM50458034; CHEMBL4212532. US Patent US10662186, Compound 5; US10988476, Compound I-5. CDK4 IC50: 1.64 nM; CDK6 IC50: 4.14 nM; CDK2 IC50: 33.7 nM. View Source
